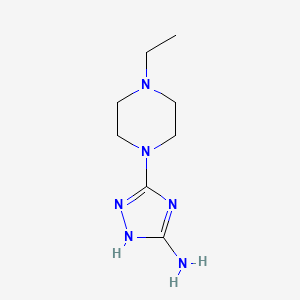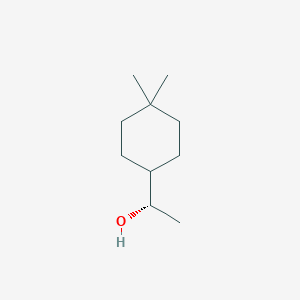
(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol
Overview
Description
“(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol” is a chemical compound with the CAS Number: 1423040-70-3 . It has a molecular weight of 156.27 . The IUPAC name for this compound is (1S)-1-(4,4-dimethylcyclohexyl)ethanol .
Molecular Structure Analysis
The InChI code for “(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol” is 1S/C10H20O/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9,11H,4-7H2,1-3H3/t8-/m0/s1 . This indicates that the compound has a cyclohexyl ring with two methyl groups attached to one of the carbons, and an ethan-1-ol group attached to another carbon.Physical And Chemical Properties Analysis
“(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Fragrance Applications
- Fragrance Material Review : A detailed toxicologic and dermatologic review reveals that 1-(3,3-dimethylcyclohexyl)ethan-1-one, related to (1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol, is a key component in fragrance materials. It belongs to the Alkyl Cyclic Ketones fragrance group, used in various cosmetic products (Scognamiglio, Letizia, & Api, 2013).
Chemical Synthesis and Properties
- Synthesis of Woody–Ambery Odorants : The compound has been studied in the context of synthesizing novel woody–ambery odorants, highlighting its importance in fragrance chemistry (Kraft & Popaj, 2008).
- Molecular Modeling in Smectogens : Its derivatives have been analyzed for their configurational probabilities in smectogens, offering insights into translational and orientational motions in molecular structures (Praveen & Ojha, 2011).
- Study of Mesogenic Properties : Research on its derivatives has provided understanding of mesogenic properties, useful in the field of liquid crystal technology (Hoffmann, Baumeister, & Hartung, 1996).
Biochemical and Pharmaceutical Research
- Antibacterial Compounds Research : Studies have identified derivatives of (1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol as potent antibacterial agents, indicating its potential in developing new antibiotics (Chu et al., 2019).
Chemical Reaction Mechanisms
- Role in Nickel-Catalyzed Reactions : Its derivatives play a role in nickel-catalyzed formation of oxaaluminacyclopentenes, a key reaction in organic chemistry (Ohashi, Saijo, Arai, & Ogoshi, 2010).
- Yttrium-Mediated Chemical Transformations : The compound's analogs have been used in yttrium-mediated conversions, showcasing its utility in advanced synthetic chemistry (Tanaka, Sanjiki, & Urabe, 2008).
Safety And Hazards
properties
IUPAC Name |
(1S)-1-(4,4-dimethylcyclohexyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9,11H,4-7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXBBGBKSFZOCF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC(CC1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(4,4-dimethylcyclohexyl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[2.3]hexan-5-amine](/img/structure/B1400068.png)
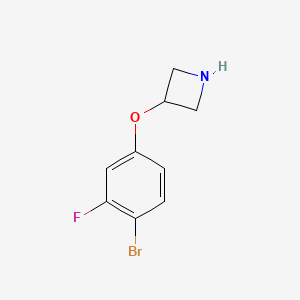
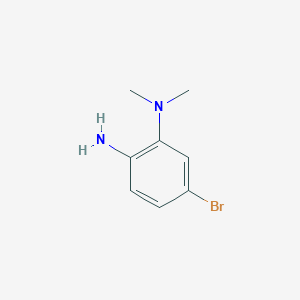
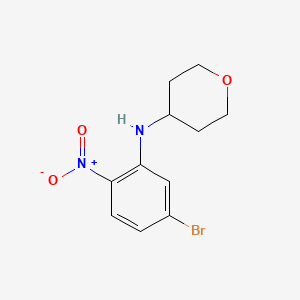
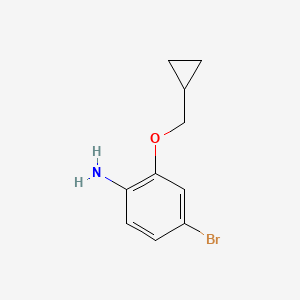
![1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine](/img/structure/B1400075.png)
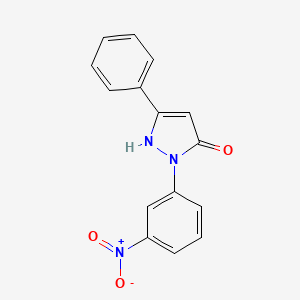
![Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1400077.png)
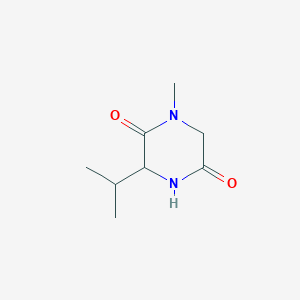
![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)
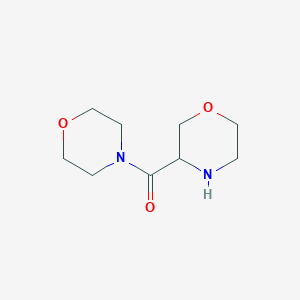
![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)
